

4-Hydroxy-3-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

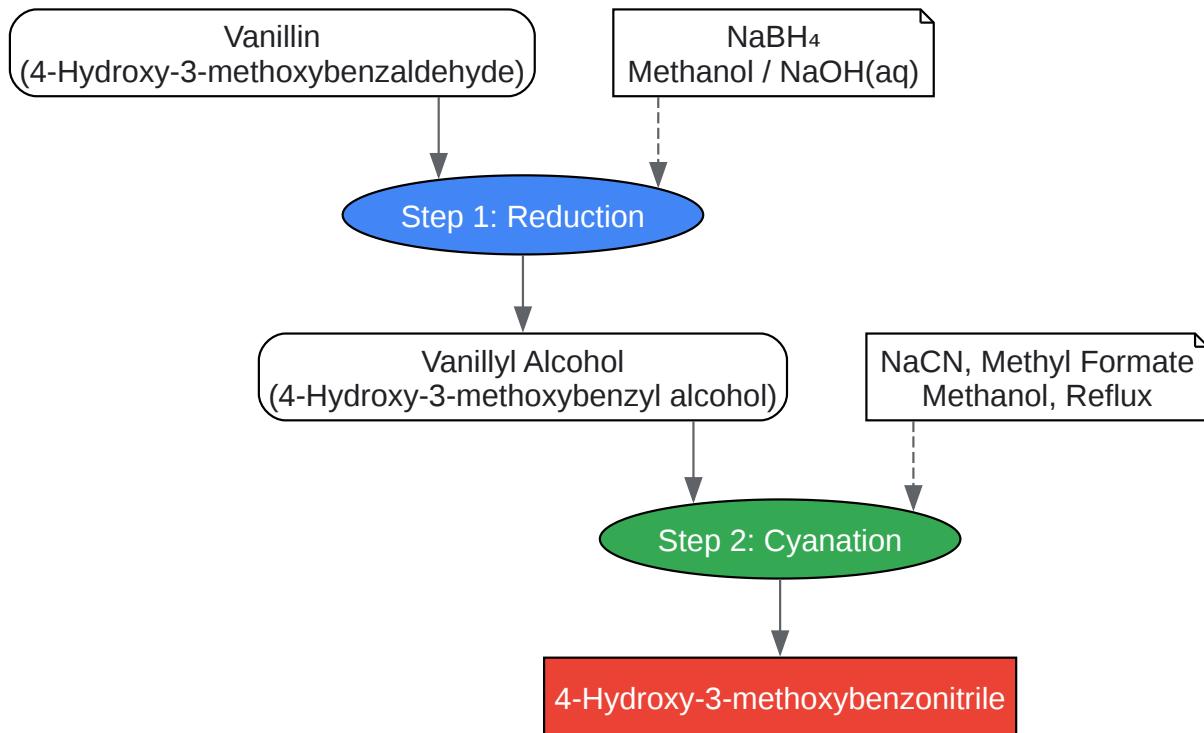
Compound Name: **4-Hydroxy-3-methoxybenzonitrile**

Cat. No.: **B1293924**

[Get Quote](#)

An In-depth Technical Guide to **4-Hydroxy-3-methoxybenzonitrile** for Advanced Research and Development

This guide provides a comprehensive technical overview of **4-hydroxy-3-methoxybenzonitrile** (vanillonitrile), a pivotal intermediate in the fields of pharmaceutical, agrochemical, and materials science. Designed for researchers and development professionals, this document details the compound's core properties, synthesis, purification, and analytical characterization, while also exploring its chemical reactivity and applications as a versatile synthetic building block.


Core Compound Specifications

4-Hydroxy-3-methoxybenzonitrile is an aromatic compound distinguished by a benzonitrile core functionalized with both a hydroxyl and a methoxy group. These features are critical to its utility, providing multiple reaction sites for constructing more complex molecules. Its fundamental properties are summarized below.

Property	Data	Source(s)
Molecular Formula	C ₈ H ₇ NO ₂	[1]
Molecular Weight	149.15 g/mol	
CAS Number	4421-08-3	[1]
IUPAC Name	4-hydroxy-3-methoxybenzonitrile	
Common Synonyms	Vanillonitrile, 4-Cyano-2-methoxyphenol	
Appearance	Beige to off-white crystalline solid	
Melting Point	85-87 °C	

Synthesis from Renewable Feedstock: Vanillin

The most common and industrially relevant synthesis of **4-hydroxy-3-methoxybenzonitrile** begins with vanillin, a readily available and renewable starting material derived from lignin. The transformation is efficiently achieved in a two-step process: the reduction of the aldehyde to a benzyl alcohol, followed by a direct cyanation of the alcohol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from Vanillin to **4-Hydroxy-3-methoxybenzonitrile**.

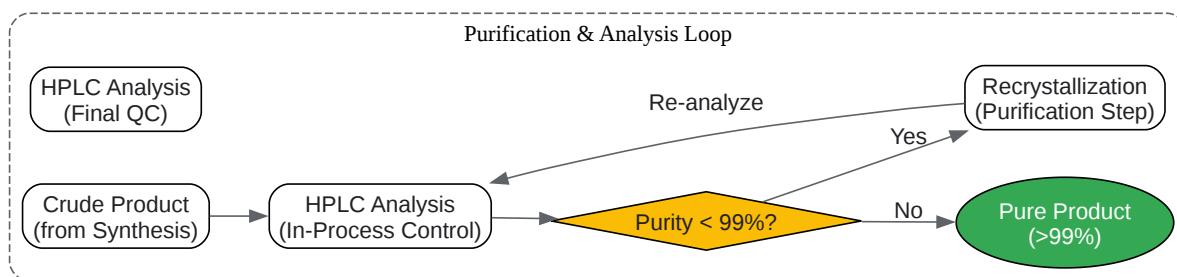
Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established methodologies for the reduction of vanillin and the direct cyanation of the resulting vanillyl alcohol.[2][3]

Part A: Reduction of Vanillin to Vanillyl Alcohol[3]

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (100 mmol) of vanillin in 75 mL of ethanol. Stir at room temperature until all solids dissolve.
- Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
- Reductant Preparation: In a separate beaker, dissolve 3.8 g (100 mmol) of sodium borohydride (NaBH4) in 30 mL of 1 M sodium hydroxide (NaOH).

- **Addition:** Add the NaBH_4 solution dropwise to the cooled vanillin solution over 20-30 minutes, maintaining the internal temperature below 10 °C. **Causality:** This slow addition controls the exothermic reaction and prevents side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- **Quenching & Workup:** Cool the flask in an ice bath again and slowly add 6 M hydrochloric acid (HCl) dropwise to neutralize the excess NaBH_4 and NaOH until the pH is ~2-3 (vigorous gas evolution will occur).
- **Isolation:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude vanillyl alcohol as a white solid. This intermediate is often of sufficient purity for the next step.


Part B: Cyanation of Vanillyl Alcohol[2]

- **Setup:** To the flask containing the crude vanillyl alcohol (~15.4 g, 100 mmol), add 200 mL of methanol, 12.25 g (250 mmol) of sodium cyanide (NaCN), and 45 mL of methyl formate. **Caution:** Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 70-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). **Causality:** Methyl formate acts as an in-situ esterifying agent for the benzylic hydroxyl group, which is then displaced by the cyanide nucleophile. This avoids the need to first convert the alcohol to a halide.[2]
- **Workup:** Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add 200 mL of water and acidify to pH 3-4 with 2 M H_2SO_4 .
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water (1 x 75 mL), and then with brine (1 x 75 mL).

- Isolation: Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure to yield the crude **4-hydroxy-3-methoxybenzonitrile**.

Purification and Quality Control

The crude product from synthesis requires purification to meet the stringent standards of pharmaceutical and high-tech applications. Recrystallization is the preferred method, followed by analytical validation to confirm purity.

[Click to download full resolution via product page](#)

Caption: Workflow for product purification and quality control analysis.

Protocol: Purification by Recrystallization

This protocol is a standard procedure for purifying phenolic crystalline solids.[4][5][6]

- Solvent Selection: A mixture of isopropanol and water is an effective solvent system. The compound is soluble in hot isopropanol and less soluble in water.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat on a hotplate until the solid completely dissolves.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

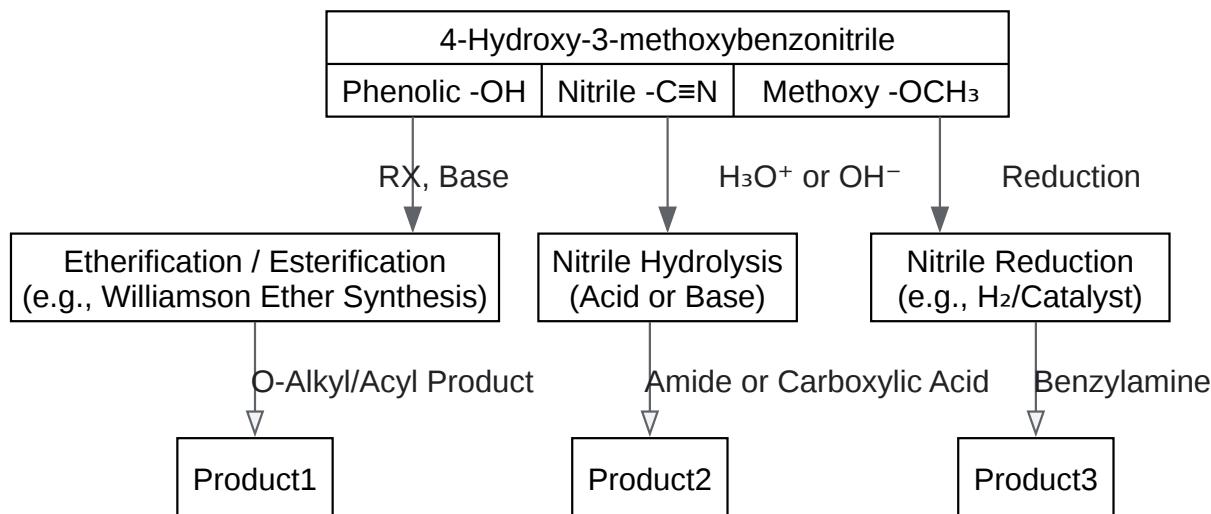
- Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot isopropanol to redissolve the precipitate, resulting in a saturated solution.
- Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals, as impurities do not fit well into the growing crystal lattice and remain in the mother liquor.[\[6\]](#)
- Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of ice-cold isopropanol/water (1:1) to remove any adhering mother liquor.
- Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol: Analytical Validation by HPLC

This method is designed for the analysis of phenolic compounds and can be adapted for **4-hydroxy-3-methoxybenzonitrile**.[\[7\]](#)[\[8\]](#)

- System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% Acetic Acid
 - Solvent B: Acetonitrile with 0.1% Acetic Acid
- Gradient Elution:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B

- 15-17 min: 90% B
- 17-18 min: 90% to 10% B
- 18-20 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at 280 nm, or determine the compound's specific λ -max by DAD scan.
- Sample Preparation: Prepare a stock solution of the purified solid in methanol or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~50 μ g/mL with the mobile phase. Filter through a 0.45 μ m syringe filter before injection.


Protocol: Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.

- Sample Preparation: Dissolve 10-20 mg of the purified, dry solid in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated acetone (acetone- d_6) in a small vial.[9][10]
- Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra. The residual protium signal of the solvent (e.g., 7.26 ppm for CDCl_3) serves as an internal reference.[9]

Chemical Reactivity and Synthetic Applications

The utility of **4-hydroxy-3-methoxybenzonitrile** stems from its three distinct functional groups, which can be selectively targeted.

[Click to download full resolution via product page](#)

Caption: Primary reaction pathways for **4-Hydroxy-3-methoxybenzonitrile**.

This versatile reactivity makes it a valuable precursor. For instance, it serves as a key building block in the synthesis of bioactive isoflavones like 3'-methoxydaidzein, which has been studied for its potential health benefits.^[11] The synthesis involves a Hoesch reaction, where the electron-rich phenol attacks a nitrile (in this case, a second molecule or a different nitrile partner) under acidic conditions to form a ketone, which is a precursor to the isoflavone core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. www1.udel.edu [www1.udel.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vernier.com [vernier.com]
- 7. akjournals.com [akjournals.com]
- 8. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. studylib.net [studylib.net]
- To cite this document: BenchChem. [4-Hydroxy-3-methoxybenzonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293924#4-hydroxy-3-methoxybenzonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com